molecular formula C7H10ClN3O2 B13301544 (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13301544
M. Wt: 203.62 g/mol
InChI Key: CUKMVGGFIRNXDS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound. The chloro substituent is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

The amino group is then introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the chloro-substituted pyrazole. Finally, the propanoic acid moiety is attached through esterification followed by hydrolysis under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dechlorinated derivatives, and oxidized compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chloro groups play crucial roles in binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m1/s1

InChI Key

CUKMVGGFIRNXDS-RXMQYKEDSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)[C@@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.